molecular formula C26H24N2O3 B11053631 Methyl 9,9-dimethyl-11-oxo-12-(pyridin-3-yl)-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Methyl 9,9-dimethyl-11-oxo-12-(pyridin-3-yl)-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Cat. No.: B11053631
M. Wt: 412.5 g/mol
InChI Key: XIHBLSKXRGYKBR-UHFFFAOYSA-N
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Description

METHYL 9,9-DIMETHYL-11-OXO-12-(3-PYRIDYL)-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 9,9-DIMETHYL-11-OXO-12-(3-PYRIDYL)-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the core acridine structure, followed by the introduction of the pyridyl group and the methyl ester functionality. Common reagents used in these steps include pyridine, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 9,9-DIMETHYL-11-OXO-12-(3-PYRIDYL)-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

METHYL 9,9-DIMETHYL-11-OXO-12-(3-PYRIDYL)-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which METHYL 9,9-DIMETHYL-11-OXO-12-(3-PYRIDYL)-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine derivatives and pyridyl-containing molecules. Examples are:

  • 9,10-Dimethyl-1,2-benzanthracene
  • Pyridine-3-carboxylic acid
  • Acridine orange

Uniqueness

METHYL 9,9-DIMETHYL-11-OXO-12-(3-PYRIDYL)-7,8,9,10,11,12-HEXAHYDROBENZO[A]ACRIDINE-8-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 9,9-dimethyl-11-oxo-12-pyridin-3-yl-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate

InChI

InChI=1S/C26H24N2O3/c1-26(2)13-19(29)22-20(16-8-6-12-27-14-16)21-17-9-5-4-7-15(17)10-11-18(21)28-24(22)23(26)25(30)31-3/h4-12,14,20,23,28H,13H2,1-3H3

InChI Key

XIHBLSKXRGYKBR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C1C(=O)OC)NC3=C(C2C4=CN=CC=C4)C5=CC=CC=C5C=C3)C

Origin of Product

United States

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